3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane

Copper-mediated Stille coupling α-diimine ligand synthesis electron-deficient arylstannane

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS 717918-62-2; MF C20H30F6Sn; MW 503.15 g/mol) is an electron-deficient arylstannane bearing two strongly electron-withdrawing trifluoromethyl groups at the 3,5-positions of the phenyl ring. This structural motif confers elevated tin-Lewis acidity relative to unsubstituted or monosubstituted arylstannanes, which directly influences transmetalation kinetics in Pd- or Cu-mediated cross-coupling reactions.

Molecular Formula C20H30F6Sn
Molecular Weight 503.16
CAS No. 717918-62-2
Cat. No. B2802344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane
CAS717918-62-2
Molecular FormulaC20H30F6Sn
Molecular Weight503.16
Structural Identifiers
SMILESCCCC[Sn](CCCC)(CCCC)C1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F
InChIInChI=1S/C8H3F6.3C4H9.Sn/c9-7(10,11)5-2-1-3-6(4-5)8(12,13)14;3*1-3-4-2;/h2-4H;3*1,3-4H2,2H3;
InChIKeyWZQVEDACORHDNZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS 717918-62-2): A High-Lewis-Acidity Arylstannane for Electron-Deficient Stille Cross-Coupling


3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS 717918-62-2; MF C20H30F6Sn; MW 503.15 g/mol) is an electron-deficient arylstannane bearing two strongly electron-withdrawing trifluoromethyl groups at the 3,5-positions of the phenyl ring. This structural motif confers elevated tin-Lewis acidity relative to unsubstituted or monosubstituted arylstannanes, which directly influences transmetalation kinetics in Pd- or Cu-mediated cross-coupling reactions [1]. The compound is commercially available at 95% purity as a dark brown liquid, typically requiring storage under inert atmosphere .

Why Generic Arylstannane Substitution Fails for 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS 717918-62-2) Procurement


Electron-deficient arylstannanes cannot be reliably substituted with generic arylstannanes or their corresponding boronic acid analogs in cross-coupling workflows. The transmetalation step—the rate-determining event in Stille-type couplings—is directly modulated by tin-Lewis acidity, which varies substantially with aryl ring substitution patterns [1]. Additionally, fluorinated aryl–alkynyl Stille systems exhibit mechanistic complexity and byproduct profiles that differ markedly from classical Stille processes, necessitating precise control of the aryl fragment's electronic character to avoid failed couplings or side reactions [2]. Substituting the 3,5-bis(trifluoromethyl)phenyl moiety with a less electron-deficient analog may compromise both reaction yield and product fidelity.

Quantitative Differentiation of 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS 717918-62-2) vs. Structural Analogs


Comparative Coupling Yield: 3,5-Bis(trifluoromethyl)phenyl vs. 3,4,5-Trichlorophenyl Stannane in Copper-Mediated Stille Coupling

In a direct head-to-head comparison within the same study, coupling of 3,5-bis(trifluoromethyl)phenyltributylstannane with an 8-bromonaphthylimino-α-diimine substrate under CuI-mediated Stille conditions in DMF afforded the corresponding sandwich ligand 10b in 78% yield. Under identical conditions, the structurally analogous 3,4,5-trichlorophenyltributylstannane delivered product 10a in 75% yield [1].

Copper-mediated Stille coupling α-diimine ligand synthesis electron-deficient arylstannane

Tin-Lewis Acidity as a Mechanistic Differentiator: 3,5-Bis(trifluoromethyl)phenyl Stannane vs. Electron-Rich Analogs

Arylstannanes bearing electron-withdrawing groups (such as 3,5-bis(trifluoromethyl)phenyl) exhibit elevated tin-Lewis acidity compared to electron-neutral or electron-rich analogs. This heightened Lewis acidity enhances transmetalation efficiency in Pd/Cu-cocatalyzed Migita–Kosugi–Stille (MKSC) couplings. The tin-Lewis acidity of arylstannanes can be quantitatively estimated via 119Sn NMR chemical shifts, which correlate with computed fluoride ion affinity (FIA) and LUMO energy levels. While numeric NMR values for the specific 3,5-bis(trifluoromethyl)phenyl compound are not publicly available in the primary literature, the correlation framework establishes that this compound resides on the high-acidity end of the arylstannane spectrum [1].

Transmetalation kinetics tin-Lewis acidity 119Sn NMR chemical shift Migita–Kosugi–Stille coupling

Practical Application: Stille Coupling with 2,5-Dibromo-3,4-dinitrothiophene for Extended Conjugated Systems

3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane was successfully employed in a Stille cross-coupling with 2,5-dibromo-3,4-dinitrothiophene using Pd2(dba)3 (4 mol%) and AsPh3 (16 mol%) in toluene at 80 °C for 12 h, yielding 2,5-bis(3,5-bis(trifluoromethyl)phenyl)-3,4-dinitrothiophene. While the study does not provide a side-by-side yield comparison with other arylstannanes, the successful coupling of this highly electron-deficient aryl group onto an electron-poor dinitrothiophene core demonstrates compatibility with challenging electron-deficient coupling partners [1].

Extended conjugation electron-deficient thiophene C–C bond formation Pd2(dba)3 / AsPh3 catalysis

Functional Group Compatibility Advantage: Stille vs. Suzuki Coupling for 3,5-Bis(trifluoromethyl)phenyl Installation

The analogous 3,5-bis(trifluoromethyl)phenyl boronic acid (CAS 73852-19-4) has been reported to fail in Suzuki-Miyaura cross-coupling reactions under conventional conditions (Na2CO3 or t-BuOK base) [1]. This failure underscores the synthetic advantage of the corresponding stannane: while both reagents are designed to install the same aryl fragment, the boronic acid route is not universally reliable. The stannane, by contrast, operates via a distinct transmetalation pathway in Stille couplings that does not require base activation of the nucleophile [2] and can tolerate electron-deficient systems that challenge Suzuki protocols.

Suzuki-Miyaura coupling limitations boronic acid reactivity cross-coupling method selection

High-Value Application Scenarios for 3,5-Bis-trifluoromethyl-phenyl-tributyl-stannane (CAS 717918-62-2) Procurement


Synthesis of Sandwich α-Diimine Ligands for Late-Transition-Metal Olefin Polymerization Catalysts

This compound is specifically validated for installing the 3,5-bis(trifluoromethyl)phenyl group onto α-diimine scaffolds bearing 8-bromonaphthylimino groups via copper-mediated Stille coupling. The resulting sandwich ligands are critical for Ni(II) and Pd(II) olefin polymerization catalysts, where the electron-deficient aryl substituents influence catalyst activity, polymer branching, and molecular weight distribution [1].

Construction of Highly Electron-Deficient Conjugated Heteroaryl Systems

The reagent is suitable for Stille coupling with electron-poor heteroaryl bromides such as 2,5-dibromo-3,4-dinitrothiophene, enabling the synthesis of extended conjugated molecules with multiple CF3 substituents [2]. Such systems are relevant to organic electronics, n-type semiconductors, and materials requiring low-lying LUMO levels.

Fluorinated Aryl–Alkynyl Coupling in Complex Natural Product or Pharmaceutical Intermediate Synthesis

For synthetic sequences requiring fluorinated aryl–alkynyl C–C bond formation—where Sonogashira protocols fail and specialized Stille conditions are required—the 3,5-bis(trifluoromethyl)phenyl stannane provides a viable entry point. The mechanistic understanding of ArF–alkynyl Stille systems now enables near-quantitative yields with appropriate ligand selection [3], making this stannane a strategic reagent for medicinal chemistry campaigns targeting CF3-containing drug candidates.

Precursor to Aryl Trichlorogermanes for Inorganic/Organometallic Synthesis

The stannane serves as a convenient precursor to 3,5-bis(trifluoromethyl)phenyltrichlorogermane via transmetalation with GeCl4 at 150 °C (solvent-free), achieving 60–80% yield [2]. This route enables access to germanium-containing compounds and germatranes for materials science and coordination chemistry applications.

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